2-Bromo-4,5-diethoxybenzonitrile 2-Bromo-4,5-diethoxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 445007-64-7
VCID: VC2326203
InChI: InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3
SMILES: CCOC1=C(C=C(C(=C1)C#N)Br)OCC
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

2-Bromo-4,5-diethoxybenzonitrile

CAS No.: 445007-64-7

Cat. No.: VC2326203

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,5-diethoxybenzonitrile - 445007-64-7

Specification

CAS No. 445007-64-7
Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name 2-bromo-4,5-diethoxybenzonitrile
Standard InChI InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3
Standard InChI Key ZWUUIGRMTVSDRU-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C#N)Br)OCC
Canonical SMILES CCOC1=C(C=C(C(=C1)C#N)Br)OCC

Introduction

Synthesis

The synthesis of 2-Bromo-4,5-diethoxybenzonitrile typically involves several steps, starting from the corresponding benzoic acid derivative. A common approach is to convert the acid into an amide using thionyl chloride, followed by dehydration to form the nitrile.

  • Starting Material: 2-Bromo-4,5-diethoxybenzoic acid

  • Conversion to Amide: Reaction with thionyl chloride to form the amide.

  • Dehydration to Nitrile: The amide is then converted into the nitrile using a suitable reagent.

Applications and Potential Uses

While specific applications of 2-Bromo-4,5-diethoxybenzonitrile are not well-documented, compounds with similar structures are often used in pharmaceutical synthesis, materials science, and as intermediates in organic synthesis. The presence of the cyano group and the bromine atom makes it a versatile building block for further chemical transformations.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for identifying and characterizing 2-Bromo-4,5-diethoxybenzonitrile. The IR spectrum would show a strong absorption band for the cyano group around 2200 cm^-1, while the NMR spectrum would provide detailed information about the molecular structure, including the positions of the ethoxy and bromo substituents.

Spectroscopic MethodExpected Features
IR SpectroscopyAbsorption band around 2200 cm^-1 for the cyano group
1H NMR SpectroscopySignals corresponding to the aromatic protons and ethoxy groups
13C NMR SpectroscopySignals for the cyano carbon, aromatic carbons, and ethoxy carbons

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